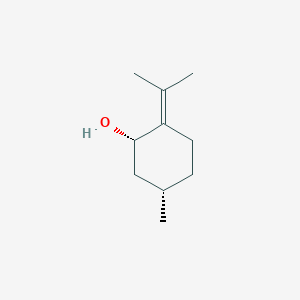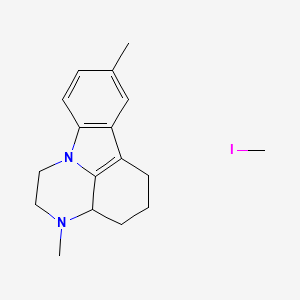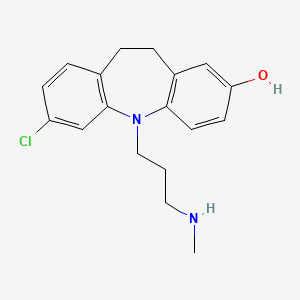
8-Hydroxydemethylclomipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxydemethylclomipramine is a chemical compound with the molecular formula C18H21ClN2O and a molecular weight of 316.825 g/mol . It is a metabolite of clomipramine, a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder. The compound is characterized by the presence of a hydroxyl group at the 8th position and the absence of a methyl group compared to its parent compound, clomipramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydemethylclomipramine typically involves the demethylation of clomipramine followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxydemethylclomipramine undergoes various chemical reactions, including:
Oxidation: Introduction of an additional hydroxyl group.
Reduction: Removal of oxygen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
8-Hydroxydemethylclomipramine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxydemethylclomipramine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . The compound also affects norepinephrine reuptake to a lesser extent, contributing to its antidepressant effects .
Molecular Targets and Pathways:
Serotonin Transporters: Inhibition of serotonin reuptake.
Norepinephrine Transporters: Partial inhibition of norepinephrine reuptake.
Receptor Modulation: Interaction with various neurotransmitter receptors, including histamine and adrenergic receptors.
Vergleich Mit ähnlichen Verbindungen
Clomipramine: The parent compound, primarily used as an antidepressant.
Desmethylclomipramine: Another metabolite with similar pharmacological properties.
Imipramine: A structurally related tricyclic antidepressant with similar therapeutic uses.
Uniqueness: 8-Hydroxydemethylclomipramine is unique due to its specific hydroxylation and demethylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in efficacy, side effects, and metabolic pathways compared to its parent compound and other similar compounds .
Eigenschaften
CAS-Nummer |
104061-28-1 |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
9-chloro-11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H21ClN2O/c1-20-9-2-10-21-17-8-7-16(22)11-14(17)4-3-13-5-6-15(19)12-18(13)21/h5-8,11-12,20,22H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
MRLCQGACIDFFSH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


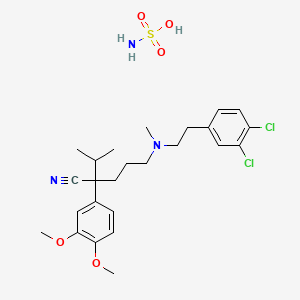
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)
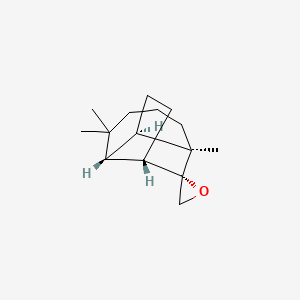
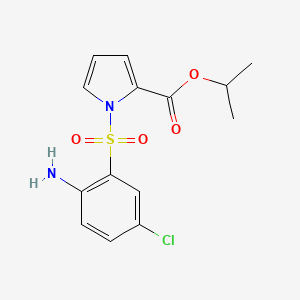
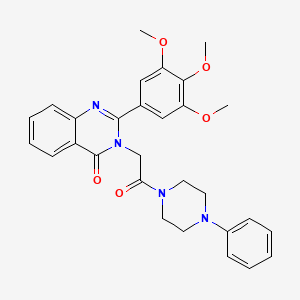
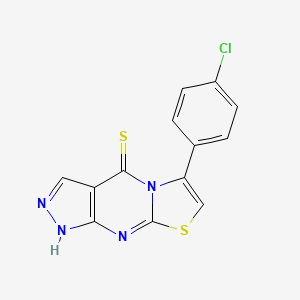
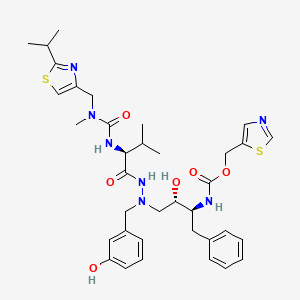
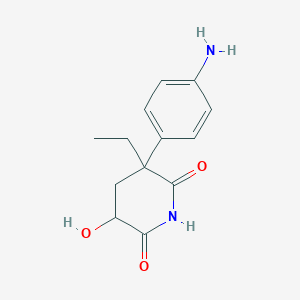
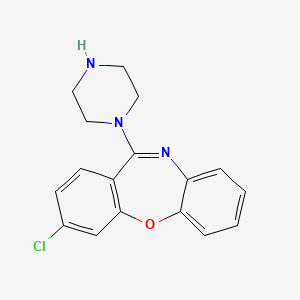

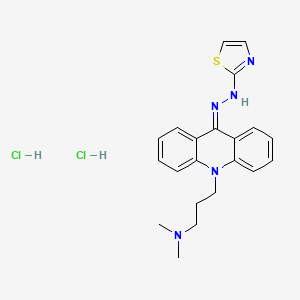
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
